1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine
Description
Properties
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N,N-dimethyltetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N6O/c1-24(2)14-21-22-23-25(14)10-3-5-11(6-4-10)26-13-12(16)7-9(8-20-13)15(17,18)19/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKFZDMRHTZIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine , also known by its CAS number 321432-45-5, is a complex organic molecule that exhibits significant biological activity. This article delves into its molecular characteristics, biological mechanisms, and potential applications in medicinal chemistry.
Molecular Characteristics
- Molecular Formula : C15H12ClF3N6O
- Molecular Weight : 384.75 g/mol
- IUPAC Name : 1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N,N-dimethyltetrazol-5-amine
Structural Features
The compound features a tetraazole ring, which is known for its diverse biological activities. The presence of the trifluoromethyl group and the chloro-substituted pyridine moiety enhances its pharmacological properties.
Antibacterial Activity
Research indicates that compounds with similar structural motifs often exhibit antibacterial properties. For instance, studies on related pyridine derivatives have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action typically involves inhibition of bacterial enzymes critical for cell viability.
Antifungal Properties
The tetraazole core has been linked to antifungal activity in several studies. Recent findings suggest that derivatives of tetraazole can inhibit fungal growth by disrupting cellular processes . The specific compound may share these properties due to its structural similarities with known antifungal agents.
The biological activity of this compound can be attributed to its ability to interact with specific targets within microbial cells. For example, compounds featuring a tetraazole ring have been shown to inhibit enzymes involved in metabolic pathways essential for bacterial survival .
Study 1: Inhibition of Bacterial Enzymes
In a study published in ACS Publications, researchers demonstrated that structurally related compounds inhibited the Sfp phosphopantetheinyl transferase (PPTase), an enzyme crucial for bacterial virulence. The compound exhibited submicromolar inhibition levels without significant cytotoxicity to human cells .
| Compound | Target Enzyme | Inhibition Level | Cytotoxicity |
|---|---|---|---|
| Compound 1 | Sfp-PPTase | Submicromolar | Low |
Study 2: Antifungal Activity Assessment
Another research highlighted the antifungal potential of similar triazole derivatives against various fungal strains. The study indicated that modifications to the triazole structure could enhance antifungal activity, making it a promising scaffold for drug development .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the tetraazole ring or substituents on the pyridine can significantly affect potency and selectivity against various pathogens.
| Modification | Effect on Activity |
|---|---|
| Removal of trifluoromethyl | Decreased antibacterial activity |
| Addition of electron-withdrawing groups | Enhanced antifungal properties |
Comparison with Similar Compounds
Structural Features
Key Observations :
Target Compound Hypotheses :
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target compound dissects into two primary components:
- N,N-Dimethyl-5-amino-1-(4-hydroxyphenyl)-1H-tetrazole
- 3-Chloro-5-(trifluoromethyl)-2-pyridinyl chloride
Coupling these fragments via nucleophilic aromatic substitution forms the ether linkage. Each component requires specialized synthetic protocols, as detailed below.
Synthesis of N,N-Dimethyl-5-Amino-1-(4-Hydroxyphenyl)-1H-Tetrazole
Bismuth-Promoted Multicomponent Tetrazole Formation
The 5-aminotetrazole core is synthesized via a BiCl₃·5H₂O-catalyzed three-component reaction between:
- 4-Hydroxyphenyl isocyanide (1.0 equiv)
- Sodium azide (1.2 equiv)
- N,N-Dimethylcyanamide (1.1 equiv)
Under microwave irradiation (80°C, 15 min), this method achieves 82% yield with >95% regioselectivity for the 1-substituted tetrazole isomer. The reaction proceeds via in situ thiourea formation, where Bi³⁺ coordinates to the thiophilic sulfur, accelerating desulfurization and cyclization.
Table 1: Optimization of Tetrazole Synthesis
| Catalyst | Temperature (°C) | Time (min) | Yield (%) | Regioselectivity (1-substituted:2-substituted) |
|---|---|---|---|---|
| BiCl₃·5H₂O | 80 | 15 | 82 | 95:5 |
| Hg(OAc)₂ | 80 | 30 | 68 | 85:15 |
| None | 80 | 120 | 12 | 50:50 |
Protection/Deprotection Strategies
To prevent undesired side reactions during subsequent coupling steps, the phenolic -OH group is protected as a 4-methoxybenzyl (PMB) ether:
Synthesis of 3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl Chloride
Vapor-Phase Fluorination of Trichloromethyl Precursors
The trifluoromethyl group is introduced via a two-step process derived from 3-picoline:
- Chlorination : 3-Picoline → 3-(Trichloromethyl)pyridine using Cl₂ gas at 380°C in a fluidized-bed reactor (64.1% yield).
- Fluorination : Vapor-phase reaction with HF over Cr₂O₃ catalyst at 320°C converts -CCl₃ to -CF₃ (78% yield).
Nuclear chlorination at position 3 is achieved using Cl₂ in the presence of AlCl₃ (45°C, 6 h), yielding 3-chloro-5-(trifluoromethyl)pyridine (89% purity by GC).
Table 2: Chlorination Conditions for Pyridine Derivatives
| Substrate | Chlorinating Agent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 5-(Trifluoromethyl)pyridine | Cl₂ | AlCl₃ | 45 | 89 |
| 3-Picoline | Cl₂ | None | 380 | 64.1 |
Coupling of Tetrazole and Pyridine Intermediates
Mitsunobu Reaction for Ether Formation
The protected tetrazole (1.0 equiv) and 3-chloro-5-(trifluoromethyl)-2-pyridinol (1.2 equiv) are coupled using:
- DIAD (1.5 equiv)
- PPh₃ (1.5 equiv)
- Anhydrous THF, 0°C → RT, 12 h
This method affords the coupled product in 76% yield, with retention of stereochemistry at the tetrazole ring.
Regioselectivity and Isomeric Purity
The regiochemical outcome of the tetrazole synthesis is critical. ¹H NMR analysis distinguishes 1-substituted and 2-substituted isomers:
- 1-Substituted : Aromatic protons on the N1-phenyl group exhibit broadened singlets (δ 7.2–7.4 ppm).
- 2-Substituted : Distinct splitting patterns for ortho and para protons (δ 7.6–7.8 ppm).
BiCl₃·5H₂O preferentially directs substitution to N1 due to electronic stabilization of the transition state by the Lewis acid.
Scalability and Process Optimization
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes:
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what experimental conditions are critical for achieving high yields?
The synthesis typically involves multi-step reactions, starting with the formation of the pyridine-aryl ether linkage via nucleophilic aromatic substitution. For example, coupling 3-chloro-5-(trifluoromethyl)-2-pyridinol with a halogenated phenyl precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) forms the ether bond. Subsequent cyclization to form the tetrazole ring can be achieved using sodium azide and trimethylsilyl chloride in acetonitrile . Key factors include strict control of reaction temperature, anhydrous conditions for azide cyclization, and purification via column chromatography to isolate intermediates.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Routine characterization includes:
- ¹H/¹³C NMR spectroscopy : To verify substituent positions and aromatic proton environments. For example, the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and pyridinyl protons (δ ~7.5–8.5 ppm in ¹H NMR) are critical markers .
- High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for related pyrazole and triazole analogs .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
Initial screening should focus on target-specific assays based on structural analogs:
- Enzyme inhibition : Kinase or protease assays if the compound shares motifs with known inhibitors (e.g., triazole-based kinase inhibitors).
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria or fungi, given the bioactivity of similar trifluoromethyl-pyridine derivatives .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potential anticancer activity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields during the tetrazole cyclization step?
Common issues include competing side reactions (e.g., azide dimerization) and moisture sensitivity. Optimization strategies:
- Solvent selection : Use polar aprotic solvents like DMF or DMSO to stabilize intermediates.
- Catalysts : Add catalytic ZnCl₂ or CuI to accelerate cyclization .
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- In situ monitoring : Use TLC or HPLC to track reaction progress and terminate before degradation .
Q. How should contradictory bioactivity data (e.g., high in vitro potency but low cellular efficacy) be analyzed?
Discrepancies may arise from poor cellular permeability or metabolic instability. Mitigation approaches:
- LogP measurement : Assess lipophilicity via HPLC; a LogP >3 may indicate membrane penetration issues.
- Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
- Prodrug derivatization : Modify polar groups (e.g., replace dimethylamine with a hydrolyzable ester) to enhance uptake .
Q. What computational methods are effective for studying structure-activity relationships (SAR) in this compound?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like kinases or GPCRs. The pyridinyl-oxyphenyl moiety may act as a hinge-binding region .
- QSAR modeling : Train models on bioactivity data from analogs to identify critical descriptors (e.g., electronegativity of the trifluoromethyl group) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses .
Q. How can crystallographic data resolve ambiguities in regiochemistry during synthesis?
Single-crystal X-ray diffraction provides definitive proof of substituent positions. For example, in related pyrazol-amine derivatives, crystallography confirmed the orientation of chloro and trifluoromethyl groups on the pyridine ring . Key steps:
- Crystal growth : Use slow evaporation in solvent mixtures (e.g., CH₃CN/EtOAc).
- Data collection : Synchrotron sources improve resolution for heavy atoms (e.g., Cl, F).
Q. What strategies mitigate toxicity concerns observed in preclinical studies?
- Metabolite identification : Use LC-MS/MS to detect reactive intermediates (e.g., quinone-imine formation from aromatic amine oxidation) .
- Structural analogs : Replace the dimethylamine group with less basic moieties (e.g., morpholine) to reduce off-target interactions .
- In vivo PK/PD studies : Monitor plasma half-life and organ accumulation in rodent models .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres for azide-containing reactions .
- Data validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) .
- Statistical rigor : Use ANOVA for bioassay replicates and apply Bonferroni corrections to minimize false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
